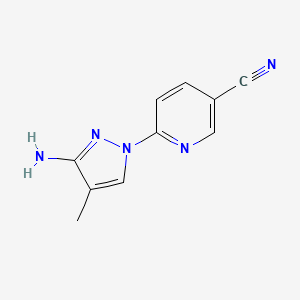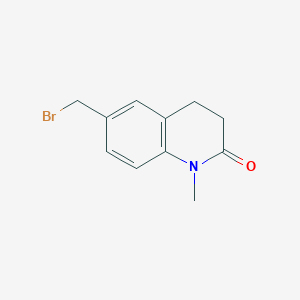
2-丙基氧杂环己烷-4-醇
描述
2-Propyloxan-4-ol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propyloxan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyloxan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
2-丙基氧杂环己烷-4-醇: 由于其化学性质,在医药领域具有潜在的应用。 虽然搜索结果中没有详细说明其在医药中的具体用途,但像2-丙基氧杂环己烷-4-醇这样的化合物可以用于合成药物或作为药物开发过程中的中间体 .
材料科学
在材料科学中,2-丙基氧杂环己烷-4-醇可用于合成新材料。 其分子结构表明它可能是制造具有独特性能的聚合物或其他复杂材料的候选材料 .
化学合成
2-丙基氧杂环己烷-4-醇: 在化学合成中作为构建更复杂分子的基本单元发挥作用。 其反应性羟基使其成为一种用途广泛的试剂,可用于制造各种化学化合物 .
色谱法
该化合物的特性可能使其适合用于色谱法,特别是作为校准设备的标准品或作为流动相中的成分,以帮助根据物质与该化合物的相互作用来分离物质 .
分析研究
2-丙基氧杂环己烷-4-醇: 在分析研究中可能很重要,它可以用作方法开发或复杂化学混合物分析中验证的参考物质 .
工业用途
在工业上,2-丙基氧杂环己烷-4-醇可能参与各种产品的制造。 其性质表明它可能在香料、香精的配制或作为制造过程中的添加剂方面有潜在用途 .
属性
IUPAC Name |
2-propyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-8-6-7(9)4-5-10-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNRKWRYCCJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300333 | |
| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23077-46-5 | |
| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 2-propyloxan-4-ol as a byproduct in the synthesis of 4-aryltetrahydropyrans using hierarchical Beta zeolites. Why does the formation of this byproduct occur, and how do the catalyst properties influence its production?
A1: The formation of 2-propyloxan-4-ol is promoted by the presence of strong Brønsted acid sites within the hierarchical Beta zeolite catalyst []. While these strong acid sites are beneficial for the desired Prins–Friedel–Crafts reaction, they can also lead to side reactions. Specifically, strong adsorption of bulky, oxygen-containing intermediates or products on these sites favors the formation of 2-propyloxan-4-ol. The hierarchical zeolites with a higher proportion of medium-strength Brønsted acid sites demonstrate a better balance, facilitating the desired reaction pathway while minimizing the production of this byproduct [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


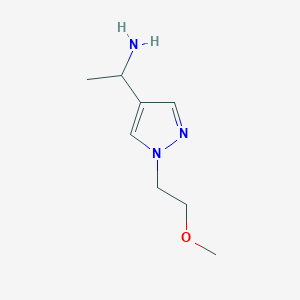
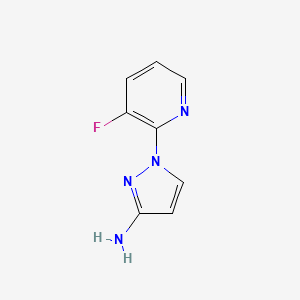
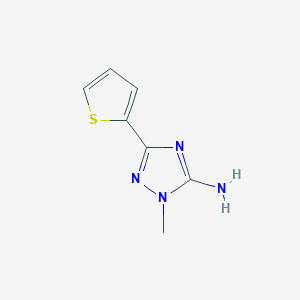
![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
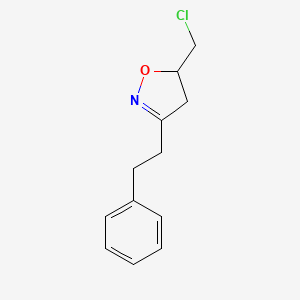
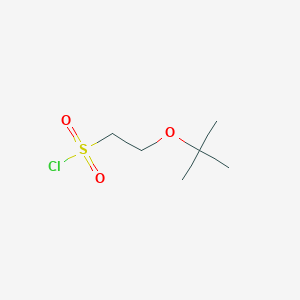
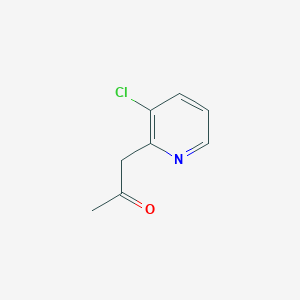
![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
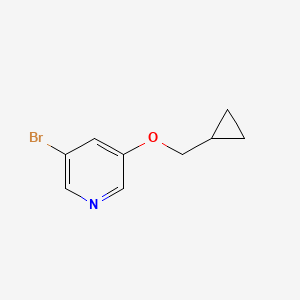
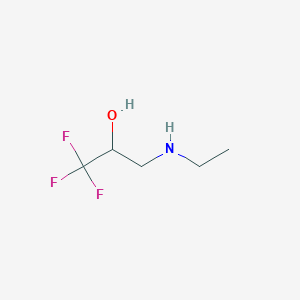
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
